molecular formula C8H7BrO3 B3188143 Methyl 3-bromo-5-hydroxybenzoate CAS No. 197810-12-1

Methyl 3-bromo-5-hydroxybenzoate

Cat. No.: B3188143
CAS No.: 197810-12-1
M. Wt: 231.04
InChI Key: KRTBWIIGEJIUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a bromine atom and a hydroxyl group, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-hydroxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-hydroxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature .

Another method involves the esterification of 3-bromo-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: 3-bromo-5-hydroxybenzaldehyde or 3-bromo-5-hydroxybenzoic acid.

    Reduction: Methyl 3-bromo-5-hydroxybenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-hydroxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine and hydroxyl groups can form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-hydroxybenzoate
  • Methyl 3-bromo-5-isopropoxybenzoate
  • Methyl 3-bromo-5-methoxybenzoate

Uniqueness

Methyl 3-bromo-5-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group at position 5 allows for specific hydrogen bonding interactions that may not be possible with other similar compounds .

Properties

IUPAC Name

methyl 3-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBWIIGEJIUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192810-12-1
Record name Methyl 3-bromo-5-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-5-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-5-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-5-hydroxybenzoate
Reactant of Route 6
Methyl 3-bromo-5-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.